Reversed Regioselectivity in Palladium-Catalyzed Cross-Coupling vs. 2,4-Dichloropyrimidine
In palladium-catalyzed cross-couplings, 2-(methylthio)pyrimidines demonstrate regioselectivity that is opposite to that of their 2,4-dichloropyrimidine counterparts [1]. This unusual selectivity allows for the synthesis of a different set of regioisomeric products that are inaccessible with standard dichloro analogs, expanding the accessible chemical space.
| Evidence Dimension | Regioselectivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Selective coupling at position opposite to standard dichloro analogs |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (and other 2,4-dihalo analogs) |
| Quantified Difference | Reversed regioselectivity |
| Conditions | Palladium-catalyzed cross-coupling with benzylzinc reagents |
Why This Matters
This directly impacts the choice of building block for a medicinal chemist, as selecting this compound over a simpler dichloropyrimidine dictates which final regioisomer can be accessed in a convergent synthesis.
- [1] Angiolelli, M. E., Casalnuovo, A. L., & Selby, T. P. (2000). Palladium-catalyzed cross-coupling of benzylzinc reagents with methylthio N-heterocycles: A new coupling reaction with unusual selectivity. Synlett, (6), 905–907. View Source
